Pivalylbenzhydrazine

Catalog No.
S595131
CAS No.
306-19-4
M.F
C12H18N2O
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pivalylbenzhydrazine

CAS Number

306-19-4

Product Name

Pivalylbenzhydrazine

IUPAC Name

N'-benzyl-2,2-dimethylpropanehydrazide

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C12H18N2O/c1-12(2,3)11(15)14-13-9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3,(H,14,15)

InChI Key

FWWDFDMCZLOXQI-UHFFFAOYSA-N

SMILES

Array

Synonyms

pivalic acid 2-benzylhydrazide, pivalylbenzhydrazine, pivalylbenzhydrazine hydrochloride, pivazide, pivhydrazine, Ro 4-1634, Tersavid

Canonical SMILES

CC(C)(C)C(=O)NNCC1=CC=CC=C1

Pivhydrazine is a member of benzenes.
Pivhydrazine, also known as pivazide, is a member of the hydrazine family with irreversible and non-selective inhibitory activity against monoamine oxidases. In 1960, it was widely used as an antidepressant agent but it is now discontinued.
RN given refers to parent cpd; structure

Pivalylbenzhydrazine (N'-benzyl-2,2-dimethylpropanehydrazide) is a sterically hindered diacylhydrazine derivative historically utilized as a monoamine oxidase (MAO) inhibitor. In modern procurement and industrial research contexts, it is primarily valued as a highly stable, lipophilic building block for the synthesis of sterically hindered heterocycles and as a specialized reference standard in metabolic studies [1]. The presence of the bulky tert-butyl (pivaloyl) group imparts unique aqueous solubility, conformational rigidity, and a distinct metabolic clearance profile compared to unhindered parent hydrazines, making it an essential precursor for targeted drug discovery and structural analog benchmarking[2].

Substituting Pivalylbenzhydrazine with its unhindered parent compound, benzylhydrazine, or differently substituted analogs like iproniazid, results in fundamental failures in both synthetic processability and metabolic behavior. Benzylhydrazine lacks the steric bulk of the pivaloyl group, rendering it highly reactive, prone to rapid non-specific oxidation, and unsuitable for forming the specific tert-butyl-substituted heterocyclic scaffolds required in targeted medicinal chemistry. Furthermore, in metabolic reference models, the absence of the pivaloyl moiety drastically shifts the primary excretion route; whereas benzylhydrazine is minimally excreted in bile, Pivalylbenzhydrazine undergoes extensive conjugation and biliary clearance[1]. Consequently, generic substitution compromises both synthetic target fidelity and comparative pharmacokinetic baselines.

Biliary Excretion and Metabolic Conjugation Profile

In comparative metabolic disposition studies using rat models, the structural differences between Pivalylbenzhydrazine and unhindered benzylhydrazine dictate entirely different clearance pathways. While benzylhydrazine is predominantly excreted via urine with minimal biliary involvement, Pivalylbenzhydrazine undergoes significant acid-labile conjugation (N-glucuronidation) leading to high biliary excretion. Specifically, 21% of administered Pivalylbenzhydrazine is cleared via the bile, compared to approximately 3% for benzylhydrazine [1].

Evidence DimensionBiliary excretion of radioactive material
Target Compound Data~21% biliary excretion
Comparator Or Baseline~3% biliary excretion (Benzylhydrazine)
Quantified Difference7-fold higher biliary clearance for the pivaloylated compound
ConditionsIn vivo rat model using[14C]-labeled compounds

For researchers utilizing this compound as a pharmacokinetic reference standard, the pivaloyl group is essential for modeling specific N-glucuronidation and biliary clearance pathways that unhindered hydrazines cannot replicate.

Aqueous Solubility and Precursor Stability

The bulky tert-butyl group of Pivalylbenzhydrazine provides a unique balance of lipophilicity and aqueous solubility, which is critical for its handling as a synthetic precursor. Recent structural studies comparing the tert-butyl group to highly fluorinated analogs (such as CF3-cyclobutane) demonstrated that Pivalylbenzhydrazine maintains a high baseline aqueous solubility of ≥400 μM alongside robust metabolic stability in liver microsome assays. Replacing the native pivaloyl group with fluorinated cyclobutane analogs slightly reduced solubility to 371 μM while altering the lipophilicity profile[1].

Evidence DimensionAqueous solubility
Target Compound Data≥400 μM
Comparator Or Baseline371 μM (CF3-cyclobutane analog)
Quantified DifferencePreservation of high solubility (≥400 μM) despite significant steric bulk
ConditionsIn vitro thermodynamic solubility assay

The native pivaloyl group ensures that the precursor remains sufficiently soluble in aqueous-organic mixtures during complex heterocyclic synthesis, avoiding the precipitation issues common with more hydrophobic or fluorinated analogs.

Structural Differentiation in MAO Inhibition vs. Iproniazid

As an irreversible monoamine oxidase inhibitor, Pivalylbenzhydrazine was historically developed to modulate the pharmacological profile associated with earlier MAOIs like iproniazid. The substitution of the isopropyl group (found in iproniazid) with the bulkier tert-butyl (pivaloyl) group in Pivalylbenzhydrazine significantly alters the steric hindrance at the hydrazine linkage. This steric bulk modifies the enzyme binding kinetics and the metabolic cleavage rate of the active hydrazine moiety, differentiating its in vivo stability and toxicity profile from standard isonicotinic acid derivatives [1].

Evidence DimensionSteric bulk at the hydrazine linkage
Target Compound DataBulky tert-butyl (pivaloyl) group
Comparator Or BaselineIsopropyl group (Iproniazid)
Quantified DifferenceIncreased steric hindrance and altered lipophilicity (clogP ~1.40)
ConditionsEnzyme active site interaction and metabolic cleavage

Procurement of Pivalylbenzhydrazine is necessary when a sterically hindered, pivaloylated MAO inhibitor reference standard is required for comparative structural activity relationship (SAR) or toxicity assays.

Synthesis of Sterically Hindered Heterocycles

Pivalylbenzhydrazine is the optimal precursor for synthesizing 1,2,4-triazoles, 1,3,4-oxadiazoles, and pyridazin-3(2H)-ones where the incorporation of a bulky tert-butyl group is required to achieve specific conformational rigidity and lipophilicity in the final medicinal chemistry scaffold[1].

Pharmacokinetic and Biliary Excretion Modeling

Due to its specific N-glucuronidation pathway and high (21%) biliary excretion rate, Pivalylbenzhydrazine serves as a critical reference standard in metabolic disposition studies, particularly when comparing the clearance mechanisms of sterically hindered diacylhydrazines against unhindered parent compounds [2].

Comparative MAO Inhibitor SAR Assays

As a structurally distinct analog to iproniazid, Pivalylbenzhydrazine is utilized in in vitro and in vivo assays to evaluate how the steric bulk of the pivaloyl group influences monoamine oxidase binding kinetics, metabolic cleavage, and associated hepatotoxicity [3].

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

206.141913202 Da

Monoisotopic Mass

206.141913202 Da

Heavy Atom Count

15

Melting Point

68.5 °C

UNII

TK1T520ASG

Related CAS

2971-75-7 (hydrochloride)

Drug Indication

For the treatment of depression.

Other CAS

306-19-4

Wikipedia

Pivhydrazine

Dates

Last modified: 08-15-2023
Herman ZS, Sokola A, Lenartowicz H, Zielinski M, Depta L: The influence of antidepressive drugs on the level of acetylcholine and on the acetylcholinesterase activity in the brain of rats. Pol J Pharmacol Pharm. 1976 May-Jun;28(4):313-21. [PMID:981020]
Bolton GC, Griffiths LA: The metabolic disposition of [14C]pivhydrazine, [14C]mebanazine, and [14C]benzylhydrazine in the rat. Drug Metab Dispos. 1979 Nov-Dec;7(6):388-92. [PMID:43225]
Mikhailova TV, Gilev AP, Khavronina-Gureeva ZP: [Central effects of betamezide]. Farmakol Toksikol. 1969 Nov-Dec;32(6):652-6. [PMID:5381593]

Explore Compound Types